molecular formula C11H11NO4 B8292423 Allyl 2-methyl-6-nitrobenzoate

Allyl 2-methyl-6-nitrobenzoate

Cat. No. B8292423
M. Wt: 221.21 g/mol
InChI Key: HXTYBKQPLAENDQ-UHFFFAOYSA-N
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Patent
US05541178

Procedure details

The above nitro compound was reduced by the method described in example 6, for the reduction of allyl 2-methyl-6-nitrobenzoate to give allyl 2-amino-5-methylbenzoate.
Name
nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([N+:14]([O-])=O)=[C:6]([CH:13]=1)[C:7]([O:9][CH2:10][CH:11]=[CH2:12])=[O:8].CC1C=CC=C([N+]([O-])=O)C=1C(OCC=C)=O>>[NH2:14][C:5]1[CH:4]=[CH:3][C:2]([CH3:1])=[CH:13][C:6]=1[C:7]([O:9][CH2:10][CH:11]=[CH2:12])=[O:8]

Inputs

Step One
Name
nitro
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC(=C(C(=O)OCC=C)C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=O)OCC=C)C(=CC=C1)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)OCC=C)C=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.